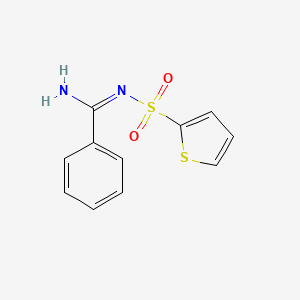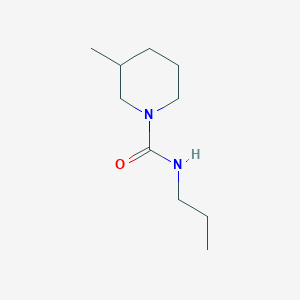
N'-(2-thienylsulfonyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-thienylsulfonyl)benzenecarboximidamide, also known as TSB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. TSB is a sulfonamide derivative that has been shown to have promising biological activities, including antitumor and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of N'-(2-thienylsulfonyl)benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-(2-thienylsulfonyl)benzenecarboximidamide has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells. By inhibiting this enzyme, N'-(2-thienylsulfonyl)benzenecarboximidamide can prevent the growth and proliferation of cancer cells. N'-(2-thienylsulfonyl)benzenecarboximidamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N'-(2-thienylsulfonyl)benzenecarboximidamide has been shown to have various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N'-(2-thienylsulfonyl)benzenecarboximidamide has been found to have antioxidant activity and to regulate the expression of certain genes. N'-(2-thienylsulfonyl)benzenecarboximidamide has also been shown to have a protective effect on the liver and to improve glucose metabolism in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-thienylsulfonyl)benzenecarboximidamide in lab experiments is its relatively low toxicity compared to other sulfonamide derivatives. N'-(2-thienylsulfonyl)benzenecarboximidamide has also been shown to have good solubility in water and organic solvents, making it easy to work with in the lab. However, one limitation of using N'-(2-thienylsulfonyl)benzenecarboximidamide is its limited stability in aqueous solutions, which can make it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for research on N'-(2-thienylsulfonyl)benzenecarboximidamide. One area of interest is the development of N'-(2-thienylsulfonyl)benzenecarboximidamide derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the investigation of the potential use of N'-(2-thienylsulfonyl)benzenecarboximidamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-thienylsulfonyl)benzenecarboximidamide and its effects on various biological pathways.
Synthesemethoden
The synthesis of N'-(2-thienylsulfonyl)benzenecarboximidamide involves the reaction of 2-thiophenesulfonyl chloride with benzenecarboximidamide in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N'-(2-thienylsulfonyl)benzenecarboximidamide. The purity of the synthesized N'-(2-thienylsulfonyl)benzenecarboximidamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N'-(2-thienylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N'-(2-thienylsulfonyl)benzenecarboximidamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-(2-thienylsulfonyl)benzenecarboximidamide has been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c12-11(9-5-2-1-3-6-9)13-17(14,15)10-7-4-8-16-10/h1-8H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGFJVIVRDLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5292307.png)
![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5292398.png)
![N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)